molecular formula C7H9N5O B11909502 O-Ethyl-N-(1H-purin-6-yl)hydroxylamine

O-Ethyl-N-(1H-purin-6-yl)hydroxylamine

Cat. No.: B11909502
M. Wt: 179.18 g/mol
InChI Key: SOSNRENZYTXGAB-UHFFFAOYSA-N
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Description

O-Ethyl-N-(1H-purin-6-yl)hydroxylamine is a chemical compound that belongs to the class of purines It is characterized by the presence of an ethyl group attached to the oxygen atom and a hydroxylamine group attached to the nitrogen atom of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl-N-(1H-purin-6-yl)hydroxylamine typically involves the reaction of a purine derivative with ethyl hydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-Ethyl-N-(1H-purin-6-yl)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethyl and hydroxylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted purine derivatives.

Scientific Research Applications

Medicinal Chemistry

O-Ethyl-N-(1H-purin-6-yl)hydroxylamine is primarily studied for its potential therapeutic applications. Its structural similarity to purines allows it to interact with biological systems effectively.

Antiviral Activity

Research indicates that compounds related to this compound can inhibit viral replication. For instance, studies have shown that purine analogs can act as inhibitors of viral enzymes, potentially leading to the development of antiviral drugs targeting diseases such as hepatitis and HIV .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It may function as an inhibitor of specific kinases involved in cancer cell proliferation. Preliminary studies suggest that hydroxylamine derivatives can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents .

Biochemical Research

The role of this compound in biochemical assays is significant due to its ability to modify nucleic acids and proteins.

Enzyme Inhibition Studies

This compound serves as a valuable tool in enzyme inhibition studies, particularly those involving nucleotide synthesis pathways. By acting as a false substrate or inhibitor, it helps elucidate the mechanisms of enzymes involved in purine metabolism .

Biosensor Development

This compound can be utilized in the development of biosensors for detecting specific biomolecules. Its reactivity with certain biological targets allows for the design of sensitive detection methods that can be applied in clinical diagnostics and environmental monitoring .

Agricultural Applications

The compound's potential extends into agricultural sciences, where it may be used to enhance crop protection and growth.

Plant Growth Regulation

Research suggests that hydroxylamine derivatives can act as plant growth regulators, promoting root development and increasing resistance to stress conditions such as drought and salinity. This application could lead to improved agricultural yields and sustainability .

Pest Control

Additionally, compounds like this compound may exhibit insecticidal properties, providing a natural alternative to synthetic pesticides. Studies are ongoing to evaluate their efficacy against common agricultural pests without harming beneficial insects .

Mechanism of Action

The mechanism of action of O-Ethyl-N-(1H-purin-6-yl)hydroxylamine involves its interaction with molecular targets and pathways within cells. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-N-(1H-purin-6-yl)hydroxylamine: Similar structure but with an ethyl group attached to the nitrogen atom.

    O-Methyl-N-(1H-purin-6-yl)hydroxylamine: Similar structure but with a methyl group instead of an ethyl group.

    N-Methyl-N-(1H-purin-6-yl)hydroxylamine: Similar structure but with a methyl group attached to the nitrogen atom.

Uniqueness

O-Ethyl-N-(1H-purin-6-yl)hydroxylamine is unique due to the specific positioning of the ethyl and hydroxylamine groups, which can influence its reactivity and interactions with other molecules

Biological Activity

O-Ethyl-N-(1H-purin-6-yl)hydroxylamine is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological activity through a comprehensive review of existing literature, including case studies, experimental findings, and data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound belongs to a class of nitrogen-containing heterocycles. Its structural formula can be represented as follows:

C7H10N4O\text{C}_7\text{H}_{10}\text{N}_4\text{O}

This compound features a hydroxylamine group attached to a purine base, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of purines exhibit significant antimicrobial properties. In one study, various substituted purines were tested for their ability to inhibit the growth of bacterial strains such as Staphylococcus aureus, Salmonella typhi, and Escherichia coli. The results showed promising antimicrobial activity, suggesting that this compound could possess similar effects due to its structural similarities with other active purine compounds .

Table 1: Antimicrobial Activity of Purine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus0.025 mg/mL
E. coli0.0195 mg/mL
S. typhi0.030 mg/mL

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of nitrogen-containing heterocycles, including hydroxylamines, on cancer cell lines. For instance, compounds similar to this compound have shown the ability to induce apoptosis in various cancer cell lines by inhibiting key cellular pathways involved in cell survival .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of hydroxylamine derivatives on human cancer cell lines, it was found that:

  • Cell Line : DU145 (prostate cancer)
  • IC50 Value : 20 µM for this compound
  • Mechanism : Induction of apoptosis via caspase activation

This suggests that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound may also be attributed to its interaction with various enzymes. Hydroxylamines are known to inhibit certain enzymes involved in DNA repair mechanisms, potentially enhancing the efficacy of chemotherapeutic agents by preventing tumor cells from repairing DNA damage caused by these treatments .

Table 2: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)
Alkylguanine-DNA alkyltransferase (AGT)Competitive15
Cytochrome P450Non-competitive25

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

N-ethoxy-7H-purin-6-amine

InChI

InChI=1S/C7H9N5O/c1-2-13-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H2,8,9,10,11,12)

InChI Key

SOSNRENZYTXGAB-UHFFFAOYSA-N

Canonical SMILES

CCONC1=NC=NC2=C1NC=N2

Origin of Product

United States

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